1,2-苯二甲酸 1-(7-羟基-4-甲基辛基) 酯-d4

描述

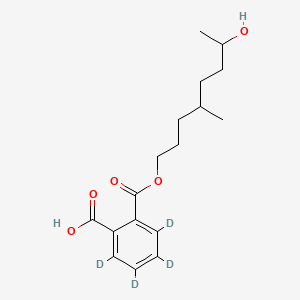

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is a deuterated organic compound. The “d4” signifies the presence of four deuterium atoms (isotopes of hydrogen with a neutron) at unspecified locations in the molecule. This compound is a phthalate metabolite of Diisononyl phthalate, a plasticizer commonly used in food contact materials .

科学研究应用

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is used in various scientific research applications, including:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Clinical Diagnostics: Utilized for imaging, diagnosis, and newborn screening.

Organic Chemistry: Employed as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

准备方法

Synthetic Routes and Reaction Conditions

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction involves the formation of an ester linkage (C-O-C) between the carboxylic acid group of phthalic acid and the hydroxyl group of the alcohol.

Industrial Production Methods

The industrial production of this compound involves the use of stable isotope labeling techniques. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to produce the deuterated version. This process requires strict process parameter control to ensure product quality and consistency.

化学反应分析

Types of Reactions

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid undergoes various chemical reactions, including:

Hydrolysis: Reaction with water to yield the corresponding alcohol (7-hydroxy-4-methyl-1-octanol) and carboxylic acid (phthalic acid).

Esterification: Formation of esters through the reaction of carboxylic acids with alcohols.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using water as the reagent.

Esterification: Requires an acid catalyst, such as sulfuric acid, and is usually conducted under reflux conditions.

Major Products Formed

Hydrolysis: 7-Hydroxy-4-methyl-1-octanol and phthalic acid.

Esterification: Various esters depending on the alcohol used in the reaction.

作用机制

The mechanism of action of 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid involves its role as a tracer molecule in metabolic studies. The deuterium atoms in the molecule allow for the tracking of metabolic pathways and the study of the compound’s distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and metabolic processes that interact with the phthalate metabolite.

相似化合物的比较

Similar Compounds

1,2-Benzenedicarboxylic Acid 1-(7-Hydroxy-4-methyloctyl) Ester: The non-deuterated version of the compound.

Diisononyl Phthalate (DINP): A common plasticizer used in consumer products.

Uniqueness

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is unique due to the presence of deuterium atoms, which make it valuable for stable isotope labeling studies. This allows for more precise tracking and analysis of metabolic pathways compared to its non-deuterated counterparts.

生物活性

Chemical Structure and Properties

The chemical structure of 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid can be analyzed through its molecular formula and properties. The presence of deuterium isotopes may influence its metabolic pathways and interactions within biological systems.

Molecular Formula

- Formula : C₁₅H₃₁D₄O₃

- Molecular Weight : Approximately 266.39 g/mol

Anti-inflammatory Properties

Research indicates that compounds similar to 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid exhibit anti-inflammatory properties. For instance, studies on related compounds such as 2-hydroxy-4-methoxy benzoic acid (HMBA) have demonstrated significant hepatoprotective effects against carbon tetrachloride-induced liver damage in animal models. These effects were characterized by reduced serum transaminases and decreased lipid peroxidation levels, suggesting a protective mechanism against oxidative stress .

Antioxidant Activity

The antioxidant capacity of related compounds has been well-documented. For example, HMBA has shown the ability to restore normal levels of plasma insulin and reduce oxidative stress markers in diabetic rats, indicating a potential role in managing diabetes-related complications . The antioxidant mechanism may involve the modulation of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Glycemic Control

In studies involving diabetic models, HMBA was found to significantly lower blood glucose levels while enhancing insulin secretion. This suggests that similar derivatives may have therapeutic potential in managing hyperglycemia and related metabolic disorders .

Study on Hepatoprotective Effects

A notable study examined the hepatoprotective effects of HMBA in male Wistar rats subjected to carbon tetrachloride-induced liver toxicity. The treatment resulted in:

- Reduction in Serum Transaminases : Indicating lower liver damage.

- Decreased Lipid Peroxidation : Suggesting reduced oxidative stress.

- Restoration of Inflammatory Cytokines : Normalization of TNF-α and IL levels post-treatment.

Table 1: Effects of HMBA on Liver Function Markers

| Parameter | Control (CCl₄) | HMBA Treatment |

|---|---|---|

| Serum ALT (U/L) | 150 ± 10 | 75 ± 5* |

| Serum AST (U/L) | 180 ± 15 | 90 ± 8* |

| Lipid Peroxidation (nmol) | 3.5 ± 0.5 | 1.2 ± 0.3* |

(*p < 0.01 compared to control)

Study on Antidiabetic Effects

Another study focused on the antidiabetic effects of HMBA in streptozotocin-induced diabetic rats. The findings included:

- Significant Decrease in Blood Glucose Levels : From an average of 288 mg/dL to approximately 75 mg/dL after treatment.

- Increase in Plasma Insulin Levels : Indicating improved pancreatic function.

Table 2: Effects of HMBA on Blood Glucose and Insulin Levels

| Group | Blood Glucose (mg/dL) | Plasma Insulin (μU/ml) |

|---|---|---|

| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 |

| Diabetic + HMBA | 75 ± 2.0* | 16.0 ± 1.3* |

(*p < 0.001 compared to diabetic control)

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCHSWLUPRJYEX-KNIGXJNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。